3-Chlorobenzenediazonium

Description

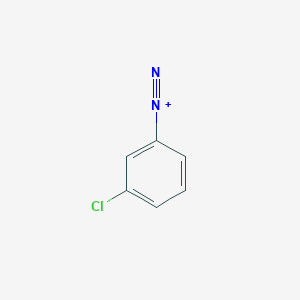

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXPSNZVGJRRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066187 | |

| Record name | Benzenediazonium, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17333-84-5 | |

| Record name | 3-Chlorobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17333-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chlorobenzenediazonium chloride synthesis from 3-chloroaniline

An In-Depth Technical Guide to the Synthesis of 3-Chlorobenzenediazonium Chloride from 3-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound chloride is a versatile intermediate in organic synthesis, primarily utilized in the production of various substituted aromatic compounds, including azo dyes, pharmaceuticals, and agrochemicals.[1][2] Its synthesis from 3-chloroaniline via a diazotization reaction is a fundamental and widely employed transformation in synthetic chemistry. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, reaction mechanism, critical safety considerations, and quantitative data.

The conversion of a primary aromatic amine, such as 3-chloroaniline, into its diazonium salt is known as diazotization.[3] This process involves the reaction of the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[4] The resulting diazonium salt is often highly reactive and is generally used immediately in subsequent reactions without isolation.

Reaction Scheme

The overall reaction for the synthesis of this compound chloride is as follows:

Experimental Protocol

This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis of this compound chloride.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Chloroaniline | C₆H₆ClN | 127.57[5] | 10.0 g (78.4 mmol) | A colorless to light amber liquid.[1] |

| Concentrated HCl | HCl | 36.46 | 25 mL | --- |

| Sodium Nitrite | NaNO₂ | 69.00 | 5.7 g (82.6 mmol) | --- |

| Distilled Water | H₂O | 18.02 | As needed | --- |

| Ice | H₂O | 18.02 | As needed | To maintain low temperature. |

| Starch-iodide paper | --- | --- | As needed | For testing for excess nitrous acid. |

| Urea | CH₄N₂O | 60.06 | As needed | To quench excess nitrous acid. |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Beakers and graduated cylinders

Procedure

-

Preparation of the 3-Chloroaniline Solution: In the 250 mL three-necked flask, combine 10.0 g (78.4 mmol) of 3-chloroaniline with 20 mL of distilled water and 20 mL of concentrated hydrochloric acid. Stir the mixture until the 3-chloroaniline has completely dissolved, forming the hydrochloride salt.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to between 0°C and 5°C with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[6][7]

-

Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve 5.7 g (82.6 mmol) of sodium nitrite in 30 mL of distilled water. Cool this solution in an ice bath.

-

Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred 3-chloroaniline solution using the dropping funnel. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5°C.[7]

-

Monitoring the Reaction: After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at 0-5°C. To ensure the reaction has gone to completion, test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid.

-

Quenching Excess Nitrous Acid: If excess nitrous acid is present, add a small amount of urea to the reaction mixture until the starch-iodide test is negative.

-

Use of the Diazonium Salt Solution: The resulting pale-yellow solution of this compound chloride is unstable and should be used immediately for subsequent reactions, such as a Sandmeyer reaction to introduce other functional groups.[8] Warning: Do not attempt to isolate the solid diazonium salt, as it is explosive in its dry state.[6][7]

Safety Precautions

-

Diazonium salts are thermally unstable and can be explosive, especially when dry.[6][7] Always keep the reaction temperature below 5°C.[6][7]

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Ensure that any remaining diazonium salt is quenched before workup or disposal.[6][7]

Reaction Mechanism and Workflow

The following diagrams illustrate the experimental workflow and the chemical mechanism of the diazotization reaction.

Caption: A flowchart of the experimental workflow for the synthesis of this compound chloride.

Caption: The reaction mechanism for the diazotization of an aromatic amine.

Characterization

While typically not isolated, the formation of the diazonium salt can be confirmed by its subsequent reactions. For instance, coupling with an activated aromatic compound like 2-naphthol will produce a characteristic azo dye, which can be analyzed by techniques such as UV-Vis spectroscopy. For structural elucidation of derivative products, Nuclear Magnetic Resonance (NMR) spectroscopy is standard. For example, the ¹H NMR spectrum for this compound chloride in DMSO-d₆ has been reported.[9]

Applications in Drug Development and Synthesis

This compound chloride is a key precursor in the Sandmeyer and related reactions, which allow for the introduction of a wide range of substituents onto the aromatic ring, including -Cl, -Br, -CN, and -OH. This versatility makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. For example, it serves as a starting material for the synthesis of certain herbicides and azo dyes.[1]

References

- 1. 3-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 2. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 3. ijirset.com [ijirset.com]

- 4. knockhardy.org.uk [knockhardy.org.uk]

- 5. 108-42-9 CAS | 3-CHLOROANILINE | Amines & Amine Salts | Article No. 02732 [lobachemie.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. Chloro benzene can be prepared by reacting benzene diazonium chloride with [allen.in]

- 9. pubs.acs.org [pubs.acs.org]

Preparation and Isolation of 3-Chlorobenzenediazonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and isolation of 3-chlorobenzenediazonium tetrafluoroborate, a versatile intermediate in organic synthesis. Diazonium salts are highly reactive compounds known for their utility in introducing a variety of functional groups onto an aromatic ring. However, their inherent instability necessitates strict adherence to safety protocols. This document outlines the necessary precautions, detailed experimental procedures, and characterization data to ensure safe and successful handling of this compound.

Safety First: The Cardinal Rules for Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be sensitive to heat, friction, and shock, posing a significant risk of violent decomposition.[1][2] Adherence to the following safety protocols is paramount when working with these compounds:

-

Assume Explosive Properties: Unless proven otherwise, all isolated diazonium salts should be considered explosive.[3][4]

-

Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to instability.[1][2]

-

Control Nitrous Acid: Check for and neutralize any excess nitrous acid using starch-potassium iodide paper. Combining the amine and acid before adding the nitrite can minimize its presence.[1][2]

-

Low-Temperature Control: Maintain the reaction temperature below 5°C, as decomposition is accelerated at higher temperatures.[1][2]

-

Proper Venting: Always ensure adequate ventilation to safely release any gases generated during the reaction.[1][2]

-

Thermal Stability Awareness: Understand the thermal stability of the specific diazonium compound in your system.[1][2]

-

Avoid Unintended Precipitation: Prevent the undesired precipitation of diazonium salts from the solution.[1][2]

-

Quench and Analyze: Quench any remaining diazonium salts before workup and analyze the final product for residual diazo compounds.[1][2]

-

Limited Scale: Isolate no more than 0.75 mmol of an explosive diazonium salt at a time.[1][2] The use of an inert material to stabilize the salt can be considered.[1][2]

-

Safe Handling Practices: Use a plastic spatula for handling the solid material. Never scratch or grind the dried powder with a metal spatula.[1][2]

-

Immediate Use: It is best practice to use the isolated diazonium salt immediately and to keep it moist if storage is unavoidable.[3][4] In-situ preparation and use are highly recommended to avoid isolation altogether.[3]

Synthesis of this compound Tetrafluoroborate

The preparation of this compound tetrafluoroborate is typically achieved through the diazotization of 3-chloroaniline, followed by precipitation with tetrafluoroboric acid or a tetrafluoroborate salt. This process is a variation of the well-established Balz-Schiemann reaction.[5]

Reaction Mechanism

The reaction proceeds via the formation of a nitrosonium ion (NO+) from sodium nitrite and an acid. The nitrosonium ion then acts as an electrophile, attacking the amino group of 3-chloroaniline. A series of proton transfers and the elimination of water lead to the formation of the diazonium ion. The tetrafluoroborate anion then acts as the counterion to precipitate the salt.

Caption: Reaction pathway for the synthesis of this compound tetrafluoroborate.

Experimental Protocol

This protocol is a general guideline and should be adapted and performed with strict adherence to all institutional safety regulations.

Materials:

-

3-Chloroaniline

-

Hydrofluoroboric acid (HBF₄, ~50% in water)

-

Sodium nitrite (NaNO₂)

-

Acetone

-

Diethyl ether

-

Distilled water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 3-chloroaniline (10 mmol) in a mixture of hydrofluoroboric acid (3.4 mL, 50%) and distilled water (4 mL).[6]

-

Cool the mixture to 0°C.

-

Slowly add a solution of sodium nitrite (10 mmol) in distilled water (1.5 mL) dropwise to the stirred mixture, maintaining the temperature at 0°C.[6]

-

After the addition is complete, continue stirring the resulting mixture at 0°C for 40 minutes.[6]

-

Collect the precipitate by filtration.

-

Dry the precipitate and then redissolve it in a minimal amount of acetone.[6]

-

Add ice-cooled diethyl ether to the acetone solution until precipitation of the diazonium tetrafluoroborate salt is complete.[6]

-

Filter the purified salt, wash it several times with small portions of diethyl ether, and dry it under vacuum.[6]

Isolation and Purification

The crude this compound tetrafluoroborate precipitates from the aqueous reaction mixture. Purification is achieved by recrystallization, typically by dissolving the crude product in a minimal amount of a solvent like acetone and then precipitating it with a less polar solvent such as diethyl ether.[6] The purified product should be a crystalline solid.

Characterization Data

The following table summarizes key physical and chemical properties of this compound tetrafluoroborate.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BClF₄N₂ | [7] |

| Molecular Weight | 226.37 g/mol | [7] |

| Appearance | Crystalline solid | |

| CAS Number | 456-39-3 | [7] |

| IR Spectroscopy (cm⁻¹) | Characteristic N≡N stretch ~2280-2300 cm⁻¹ | [8] |

Note: Spectroscopic data can vary slightly based on the specific instrument and sample preparation.

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and isolation of this compound tetrafluoroborate.

Caption: Workflow for the synthesis and isolation of this compound tetrafluoroborate.

This technical guide provides a foundational understanding for the preparation and isolation of this compound tetrafluoroborate. Researchers are strongly encouraged to consult additional literature and safety data sheets before undertaking any experimental work.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. rsc.org [rsc.org]

- 7. Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | C6H4BClF4N2 | CID 164600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stability of 3-Chlorobenzenediazonium Chloride in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of 3-chlorobenzenediazonium chloride in aqueous solutions. Diazonium compounds are pivotal intermediates in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and dye industries. However, their inherent instability, especially in aqueous media, presents significant challenges for process development and safety. This document provides a comprehensive overview of the decomposition kinetics, influencing factors, and experimental protocols relevant to understanding and managing the stability of this compound chloride.

Introduction

Arenediazonium salts, including this compound chloride, are highly reactive species. Their utility in chemical synthesis is primarily due to the excellent leaving group ability of dinitrogen (N₂). However, this same property contributes to their thermal lability. The decomposition of arenediazonium salts in aqueous solution is a well-documented phenomenon, typically proceeding via a heterolytic or homolytic pathway to yield phenols, haloarenes, and other byproducts, accompanied by the evolution of nitrogen gas.[1][2] The stability of these salts is critically dependent on various factors, including the nature and position of substituents on the aromatic ring, the counter-ion, temperature, and the pH of the solution.

The presence of a chlorine atom at the meta-position of the benzene ring in this compound chloride influences its electronic properties and, consequently, its stability. Understanding the quantitative aspects of its decomposition is crucial for optimizing reaction conditions, ensuring process safety, and maximizing product yield in synthetic applications.

Decomposition Kinetics and Stability Data

The decomposition of benzenediazonium salts in aqueous solution generally follows first-order kinetics.[1] The rate of this decomposition is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro group, are generally expected to have a stabilizing or destabilizing effect depending on their position.

While extensive quantitative data for the decomposition of the parent benzenediazonium chloride is available, specific kinetic parameters for this compound chloride are less commonly reported in readily accessible literature. However, studies on substituted arenediazonium salts provide valuable insights. For instance, research on the solvolysis of various arenediazonium tetrafluoroborates has shown that substituents significantly impact stability. In one study, it was noted that compounds with a 4-chloro substituent were found to be relatively unreactive under the specific kinetic study conditions, suggesting a degree of stabilization imparted by the chloro group.[1]

To provide a framework for understanding the stability of this compound chloride, the following tables present generalized data for benzenediazonium chloride decomposition, which can be considered a baseline for comparison.

Table 1: Illustrative First-Order Rate Constants for the Decomposition of Benzenediazonium Chloride in Water

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) |

| 25 | 1.0 x 10⁻⁵ | 69315 |

| 40 | 1.1 x 10⁻⁴ | 6301 |

| 50 | 5.8 x 10⁻⁴ | 1195 |

Note: This data is illustrative for the parent benzenediazonium chloride and serves as a reference. The actual values for this compound chloride may vary.

Table 2: Factors Influencing the Stability of this compound Chloride in Aqueous Solution

| Factor | Effect on Stability | Rationale |

| Temperature | Decreases stability | Increased thermal energy promotes the decomposition reaction, leading to a higher rate constant. |

| pH | Generally more stable at low pH | Acidic conditions suppress the formation of more unstable diazo species, such as diazo-hydroxides. |

| Counter-ion | Significant impact | Larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) generally form more stable salts compared to chloride (Cl⁻). |

| Light | Can decrease stability | Photolytic decomposition can occur, often via a radical mechanism. |

| Impurities | Can decrease stability | Transition metals and other impurities can catalyze decomposition. |

Decomposition Pathway

The primary decomposition pathway for this compound chloride in an aqueous solution is the formation of 3-chlorophenol and nitrogen gas. This reaction is generally considered to proceed through a unimolecular heterolytic cleavage of the C-N bond, forming a highly reactive aryl cation intermediate. This cation is then rapidly attacked by water to yield the corresponding phenol.

Experimental Protocols

To quantitatively assess the stability of this compound chloride in an aqueous solution, a kinetic study can be performed. The following protocols outline the key experimental procedures.

Preparation of this compound Chloride Solution

Materials:

-

3-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice Bath

Procedure:

-

Dissolve a known amount of 3-chloroaniline in a specific volume of hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-chloroaniline solution while maintaining the temperature between 0 and 5 °C with constant stirring.

-

The reaction mixture should be kept in the ice bath until use. The concentration of the resulting this compound chloride solution can be determined by a suitable analytical method, such as titration with a coupling agent.

Kinetic Measurement by UV-Vis Spectrophotometry

Principle: The decomposition of the diazonium salt can be monitored by observing the decrease in its characteristic UV absorbance over time. The reaction follows first-order kinetics, allowing for the determination of the rate constant.

Equipment:

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Constant temperature water bath

-

Stopwatch

Procedure:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for this compound chloride. This is typically in the UV region. A preliminary scan should be performed to determine the precise λ_max.

-

Equilibrate the temperature-controlled cuvette holder to the desired reaction temperature.

-

Place a quartz cuvette containing the reaction medium (e.g., acidic water of a specific pH) in the spectrophotometer and zero the absorbance.

-

Initiate the reaction by adding a small, known volume of the cold this compound chloride solution to the pre-heated cuvette, mix quickly, and start recording the absorbance at regular time intervals.

-

Continue recording until the absorbance value becomes constant, indicating the completion of the reaction.

Data Analysis: The first-order rate constant (k) can be determined from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The half-life (t₁/₂) can then be calculated using the equation t₁/₂ = 0.693 / k.

Conclusion

The stability of this compound chloride in aqueous solution is a critical parameter for its effective and safe use in organic synthesis. Its decomposition is primarily influenced by temperature, pH, and the nature of the counter-ion. While specific kinetic data for this compound is not as prevalent as for its parent analogue, the principles of its decomposition and the experimental methods for its study are well-established. By carefully controlling reaction conditions, particularly temperature and acidity, the decomposition of this compound chloride can be managed, enabling its successful application in the development of pharmaceuticals and other high-value chemical products. Further research to quantify the precise decomposition kinetics of this compound chloride under various conditions would be highly beneficial to the scientific and industrial communities.

References

Spectroscopic characterization of 3-Chlorobenzenediazonium compounds

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chlorobenzenediazonium Compounds

Issued: November 1, 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound compounds, primarily this compound chloride and this compound tetrafluoroborate. These compounds are pivotal intermediates in organic synthesis, particularly in the production of dyes and in functionalizing materials. Accurate characterization is critical for ensuring purity, stability, and reactivity. This document details the principles and experimental protocols for Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy as they apply to these specific molecules. Quantitative data is summarized in tables for clarity, and key processes are visualized using logical diagrams. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction

Arenediazonium salts are a class of organic compounds with the general structure Ar−N₂⁺X⁻, where Ar is an aryl group and X⁻ is an anion. The this compound cation is characterized by a benzene ring substituted with a chlorine atom at the meta-position relative to the diazonium group (−N₂⁺). The stability and reactivity of these salts are highly dependent on the counter-ion (e.g., chloride, Cl⁻, or tetrafluoroborate, BF₄⁻) and temperature, as they are typically stable only at low temperatures (0–5 °C).[1] The tetrafluoroborate salts exhibit greater thermal stability compared to the chloride salts, allowing for their isolation as solid powders.[2]

Spectroscopic analysis is essential for confirming the successful synthesis of the diazonium group and for identifying any impurities. Each technique provides unique structural information: UV-Vis spectroscopy probes the electronic structure, IR and Raman spectroscopy identify key vibrational modes of functional groups, and NMR spectroscopy elucidates the electronic environment of the carbon and hydrogen atoms in the aromatic ring.

Synthesis of this compound Compounds

The standard method for preparing arenediazonium salts is through the diazotization of a primary aromatic amine.[1] For this compound compounds, the precursor is 3-chloroaniline. The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][4] The reaction must be maintained at a low temperature to prevent the decomposition of the diazonium salt.[1][3]

Caption: Synthesis of this compound Chloride.

Experimental Protocol: Synthesis of this compound Tetrafluoroborate

This protocol is adapted from established procedures for synthesizing aryldiazonium tetrafluoroborate salts.[4]

-

Preparation: In a 250 mL beaker, dissolve 12.75 g (0.1 mol) of 3-chloroaniline in 60 mL of water and 25 mL of concentrated hydrochloric acid (approx. 12 M). Cool the resulting solution to 0 °C in an ice-salt bath with constant stirring.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise. Stir the mixture for an additional 15-20 minutes after the addition is complete.

-

Precipitation: To the cold diazonium chloride solution, add 12.1 g (0.11 mol) of sodium tetrafluoroborate dissolved in a minimal amount of cold water.

-

Isolation: The this compound tetrafluoroborate will precipitate as a solid. Continue stirring in the ice bath for 30 minutes.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether to facilitate drying.

-

Drying: Dry the product under vacuum. The resulting solid should be stored at low temperatures and protected from light.

Spectroscopic Characterization Workflow

A logical workflow is followed to ensure comprehensive characterization of the synthesized compound. After synthesis and purification, the sample is subjected to a series of spectroscopic analyses to confirm its identity and purity.

Caption: General workflow for spectroscopic characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to electronic transitions. For arenediazonium salts, characteristic absorption bands are observed in the UV region. The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring.

UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) (Typical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| This compound Cation | Water | ~265 - 275 | Not widely reported |

Note: The λmax is an estimated value based on similar arenediazonium compounds like p-phenylenebis(diazonium), which shows a λmax at 254 nm in water.[5] The exact value needs to be determined experimentally.

Experimental Protocol: UV-Vis Analysis

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., UNICO UV-2100).[1]

-

Sample Preparation: Prepare a dilute solution of the this compound salt (approx. 10⁻⁴ to 10⁻⁵ M) in a suitable UV-transparent solvent (e.g., deionized water, acetonitrile). The salt should be freshly prepared and kept cold.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement: Fill a quartz cuvette with the sample solution and immediately record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy are vibrational techniques used to identify functional groups. The most prominent and diagnostic feature for diazonium salts is the stretching vibration of the nitrogen-nitrogen triple bond (N≡N). This bond gives rise to a strong, sharp absorption band in a relatively clean region of the IR and Raman spectra.

IR and Raman Spectroscopic Data

| Compound | Technique | Characteristic Vibration | Frequency (cm⁻¹) |

| This compound Tetrafluoroborate | IR | N≡N Stretch | ~2280 - 2300 |

| This compound Tetrafluoroborate | Raman | N≡N Stretch | ~2285 - 2305 |

Note: The N≡N stretching frequency for various arenediazonium salts is consistently reported in the 2280–2305 cm⁻¹ range.[6][7] The specific value for the 4-chloro derivative has been reported at 2280 cm⁻¹.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Analysis

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker ALPHA).[4]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound tetrafluoroborate powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the peak corresponding to the N≡N triple bond stretch.

Experimental Protocol: Raman Analysis

-

Instrumentation: Use a Raman spectrometer with a suitable laser excitation source (e.g., 691 nm to avoid fluorescence).[6]

-

Sample Preparation: Place a small amount of the solid sample on a microscope slide.

-

Measurement: Focus the laser onto the sample using an appropriate objective (e.g., 100x).[6] Collect the scattered light and record the spectrum. Ensure the spectral calibration is performed using a standard like silicon.[6]

-

Data Analysis: Identify the strong band corresponding to the N≡N stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule. For this compound, ¹H and ¹³C NMR are most relevant. The strongly electron-withdrawing diazonium group significantly deshields the adjacent aromatic protons and carbons, shifting their signals downfield in the spectrum.[9]

¹H and ¹³C NMR Spectroscopic Data (Predicted)

| Nucleus | Position | Chemical Shift (δ, ppm) (in DMSO-d₆) |

| ¹H | H-2 | ~8.6 - 8.8 |

| ¹H | H-4 | ~8.1 - 8.3 |

| ¹H | H-5 | ~7.9 - 8.1 |

| ¹H | H-6 | ~8.4 - 8.6 |

| ¹³C | C-1 (C-N₂) | ~115 - 125 |

| ¹³C | C-2 | ~145 - 148 |

| ¹³C | C-3 (C-Cl) | ~135 - 138 |

| ¹³C | C-4 | ~133 - 136 |

| ¹³C | C-5 | ~132 - 134 |

| ¹³C | C-6 | ~130 - 133 |

Note: These are predicted values based on general substituent effects in benzenediazonium salts.[10][11] The diazonium group causes significant downfield shifts for ortho and para positions. The C1 carbon attached to the diazonium group appears at a relatively high field (102-123 ppm) for diazonium salts.[10] Actual values must be confirmed experimentally.

Experimental Protocol: NMR Analysis

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., Bruker AVANCE, 300 MHz or higher).[8][12]

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound salt in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for polar salts) in an NMR tube. The analysis should be performed promptly after preparation.

-

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. shura.shu.ac.uk [shura.shu.ac.uk]

- 3. webassign.net [webassign.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Diazonium-functionalized thin films from the spontaneous reaction of p -phenylenebis(diazonium) salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00792F [pubs.rsc.org]

- 6. archimer.ifremer.fr [archimer.ifremer.fr]

- 7. Raman reporters derived from aryl diazonium salts for SERS encoded-nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02842H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Diazonium compound - Wikipedia [en.wikipedia.org]

- 10. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. pubs.rsc.org [pubs.rsc.org]

Resonance Stabilization of the 3-Chlorobenzenediazonium Cation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the resonance stabilization, synthesis, and key characteristics of the 3-chlorobenzenediazonium cation. This information is critical for its application in synthetic chemistry, particularly in the development of novel pharmaceutical compounds.

Core Concepts: Resonance and Electronic Effects

The stability of the this compound cation is a result of the delocalization of the positive charge from the diazonium group (-N₂⁺) across the benzene ring through resonance. The presence of a chlorine atom at the meta position significantly influences this stability through a combination of inductive and resonance effects.

The diazonium group is strongly electron-withdrawing, which is reflected in its Hammett substituent constants.[1] The stability of arenediazonium salts is significantly influenced by the substituent on the aromatic ring.[1] The chlorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Due to its position, the resonance effect of the chlorine atom does not directly delocalize the positive charge of the diazonium group onto itself. However, its powerful inductive effect withdraws electron density from the benzene ring, which helps to stabilize the positive charge on the diazonium group. The Hammett constant for a meta-chloro substituent (σ_meta) is +0.37, indicating its overall electron-withdrawing nature.

Below is a depiction of the resonance structures of the this compound cation, illustrating the delocalization of the positive charge primarily to the ortho and para positions relative to the diazonium group.

Quantitative Data Summary

Table 1: Structural and Spectroscopic Data

| Parameter | Value | Reference Compound |

| N≡N Bond Length | 1.083 Å | Benzenediazonium tetrafluoroborate[2] |

| ¹H NMR (400 MHz, d6-Acetone, δ in ppm) | ||

| H-2 | 8.95 (t, J = 2.1 Hz) | This compound tetrafluoroborate[3] |

| H-4 | 8.86 (d, J = 8.5 Hz) | This compound tetrafluoroborate[3] |

| H-6 | 8.43 (d, J = 8.6 Hz) | This compound tetrafluoroborate[3] |

| H-5 | 8.14 (t, J = 8.4 Hz) | This compound tetrafluoroborate[3] |

| ¹³C NMR (100 MHz, d6-Acetone, δ in ppm) | ||

| C-1 | 141.7 | This compound tetrafluoroborate[3] |

| C-3 | 136.0 | This compound tetrafluoroborate[3] |

| C-5 | 133.1 | This compound tetrafluoroborate[3] |

| C-4 | 131.7 | This compound tetrafluoroborate[3] |

| C-6 | 131.6 | This compound tetrafluoroborate[3] |

| C-2 | 117.3 | This compound tetrafluoroborate[3] |

| FT-IR (cm⁻¹) | ||

| N₂⁺ Stretch | ~2280 | Benzenediazonium tetrafluoroborate[4] |

Table 2: Thermal Stability Data

| Compound | Decomposition Temperature (°C) | Notes |

| This compound salt | > 200 | Meta-substitution with chlorine increases thermal stability. |

Experimental Protocols

Synthesis of this compound Tetrafluoroborate

This protocol is adapted from a general procedure for the preparation of aryldiazonium tetrafluoroborates.[3]

Materials:

-

3-chloroaniline (10 mmol)

-

Hydrofluoroboric acid (50%, 3.4 mL)

-

Deionized water

-

Sodium nitrite (10 mmol)

-

Acetone

-

Diethyl ether

Procedure:

-

Dissolve 3-chloroaniline (10 mmol) in a mixture of 3.4 mL of hydrofluoroboric acid (50%) and 4 mL of distilled water in a flask.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add a solution of sodium nitrite (10 mmol) in 1.5 mL of deionized water dropwise to the cooled mixture. Maintain the temperature at 0 °C.

-

Stir the resulting reaction mixture for 40 minutes at 0 °C. A precipitate should form.

-

Collect the precipitate by filtration and dry it.

-

Dissolve the dried precipitate in a minimum amount of acetone.

-

Add ice-cooled diethyl ether to the acetone solution until the this compound tetrafluoroborate salt precipitates.

-

Filter the salt, wash it several times with small portions of diethyl ether, and dry it under vacuum.

Safety Note: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate personal protective equipment.

Characterization

-

NMR Spectroscopy: Dissolve a small sample of the synthesized this compound tetrafluoroborate in d6-acetone for ¹H and ¹³C NMR analysis.[3]

-

FT-IR Spectroscopy: Acquire the infrared spectrum of the solid salt. A characteristic strong absorption band for the N₂⁺ stretching vibration is expected around 2280 cm⁻¹.[4]

Reaction Pathway: The Sandmeyer Reaction

The this compound cation is a versatile intermediate in organic synthesis, most notably in the Sandmeyer reaction to introduce a variety of substituents onto the aromatic ring. The general mechanism involves the copper(I)-catalyzed replacement of the diazonium group.

The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium cation, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the halide from the copper(II) species to form the final product, regenerating the copper(I) catalyst.

This guide provides foundational knowledge for the utilization of the this compound cation in research and development. Its enhanced stability and reactivity make it a valuable tool for the synthesis of complex chlorinated aromatic compounds.

References

A Comprehensive Technical Guide to the IUPAC Nomenclature of Substituted Benzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted benzenediazonium salts. It includes a systematic approach to naming these compounds, quantitative data on their stability, and detailed experimental protocols for their synthesis.

Core Principles of IUPAC Nomenclature for Benzenediazonium Salts

The systematic naming of substituted benzenediazonium salts follows a set of rules established by the IUPAC. The fundamental principle is to identify the parent aromatic compound and then append the appropriate suffix for the diazonium group, followed by the name of the counter-ion.[1][2][3][4]

The general structure of a benzenediazonium salt is Ar-N₂⁺ X⁻, where 'Ar' represents an aryl group (in this case, a substituted benzene ring), 'N₂⁺' is the diazonium group, and 'X⁻' is the anion.[2]

The naming process begins by identifying the parent benzene ring and its substituents. The suffix "-diazonium" is added to the name of the parent aromatic hydrocarbon.[1][4][5] This is then followed by the name of the anion as a separate word. For example, C₆H₅N₂⁺Cl⁻ is named benzenediazonium chloride.[2][3]

Numbering and Priority of Substituents

When substituents are present on the benzene ring, their positions are indicated by numbers. The carbon atom to which the diazonium group is attached is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants.[6]

If multiple functional groups are present, their priority for citation as the principal group determines the parent name. The diazonium group is considered a functional group for nomenclature purposes. The order of priority for common functional groups is as follows: Carboxylic acids > Sulfonic acids > Esters > Acid halides > Amides > Nitriles > Aldehydes > Ketones > Alcohols > Thiols > Amines.[7][8][9][10][11] When a higher priority group is present, the diazonium group is treated as a substituent and is named using the prefix "diazonio-". However, for the compounds discussed in this guide, the diazonium salt is the principal functional group.

Substituents are listed in alphabetical order.[8]

Examples of Nomenclature:

-

4-Methylbenzenediazonium chloride: A benzene ring with a diazonium group at position 1 and a methyl group at position 4, with a chloride counter-ion.

-

2-Nitrobenzenediazonium tetrafluoroborate: A benzene ring with a diazonium group at position 1 and a nitro group at position 2, with a tetrafluoroborate counter-ion.

-

3-Carboxybenzenediazonium hydrogen sulfate: A benzene ring with a diazonium group at position 1 and a carboxylic acid group at position 3, with a hydrogen sulfate counter-ion.

Quantitative Data on the Stability of Substituted Benzenediazonium Salts

The stability of benzenediazonium salts is significantly influenced by the nature and position of the substituents on the aromatic ring, as well as the counter-ion.[12] Electron-withdrawing groups generally decrease stability, while electron-donating groups can have a more complex effect. The counter-ion also plays a crucial role, with larger, less nucleophilic anions like tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) conferring greater stability than smaller, more nucleophilic anions like chloride (Cl⁻).[12]

Below are tables summarizing the thermal stability of various substituted benzenediazonium tetrafluoroborate salts.

Table 1: Initial Decomposition Temperatures (Tᵢ) of Monosubstituted para-Arenediazonium Tetrafluoroborates

| Substituent (at para-position) | Initial Decomposition Temperature (Tᵢ) in °C |

| -NO₂ | 150 |

| -Br | 140 |

| -OCH₃ | 140 |

Data sourced from thermal analysis studies.[7]

Table 2: Thermal Analysis Data for Various Arenediazonium Tetrafluoroborate Salts

| Substituent(s) | Initial Decomposition Temperature (°C) | Enthalpy of Decomposition (J/g) |

| 2-F | 115 | 250 |

| 3-F | 74 | 280 |

| 4-F | 130 | 200 |

| 2-NO₂ | 174 | 850 |

| 3-NO₂ | 135 | 900 |

| 4-NO₂ | 125 | 1000 |

| 2-CH₃ | 110 | 350 |

| 3-CH₃ | 120 | 300 |

| 4-CH₃ | 135 | 250 |

This table presents a selection of data from a comprehensive thermal analysis of 57 arenediazonium tetrafluoroborate salts.[6][13] It is important to note that the decomposition of some diazonium salts can be highly exothermic and potentially explosive, especially those with nitro groups.[6][13]

Experimental Protocols

The most common method for the synthesis of benzenediazonium salts is the diazotization of a primary aromatic amine.[4][14] This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid.[4] The reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[15]

General Procedure for the Diazotization of a Substituted Aniline

Materials:

-

Substituted aniline (e.g., p-nitroaniline)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve the substituted aniline in a mixture of the chosen strong acid and water in a flask.

-

Cool the flask in an ice bath to 0-5 °C with constant stirring.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution. It is crucial to maintain the temperature below 5 °C throughout the addition to avoid the formation of phenolic byproducts.[16]

-

After the addition is complete, continue stirring the mixture in the ice bath for a short period to ensure the reaction goes to completion.

-

The resulting solution contains the substituted benzenediazonium salt and can be used directly for subsequent reactions.

Note: Diazonium salts are often unstable and are typically prepared and used in situ without isolation.[2] However, more stable salts, such as those with tetrafluoroborate anions, can be isolated as crystalline solids.[2]

Visualization of IUPAC Nomenclature and Synthesis

Logical Workflow for Naming Substituted Benzenediazonium Salts

The following diagram illustrates the decision-making process for the IUPAC nomenclature of these compounds.

Caption: IUPAC Naming Workflow for Substituted Benzenediazonium Salts.

Synthesis Pathway of a Substituted Benzenediazonium Salt

This diagram outlines the general synthetic route to a substituted benzenediazonium salt via diazotization.

Caption: General Synthesis Pathway for Benzenediazonium Salts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 4. fiveable.me [fiveable.me]

- 5. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. studylib.net [studylib.net]

A Technical Guide to the Discovery and Enduring Legacy of Arenediazonium Salt Reactions

For Researchers, Scientists, and Drug Development Professionals

Arenediazonium salts, a class of organic compounds characterized by the C₆H₅N₂⁺X⁻ functional group, represent a cornerstone of synthetic organic chemistry. Their discovery in the mid-19th century unlocked a vast and versatile toolkit for the functionalization of aromatic rings, enabling the synthesis of a wide array of molecules, from vibrant dyes to complex pharmaceutical agents. This technical guide provides an in-depth exploration of the history, discovery, and key reactions of arenediazonium salts, offering valuable insights for professionals in research and drug development.

A Serendipitous Discovery and the Dawn of Azo Dyes

The journey of arenediazonium salts began in 1858 with the German chemist Johann Peter Griess .[1][2] While working with aminodinitrophenol and aminonitrophenol in a cold ethanolic solution of nitrous acid, Griess unexpectedly synthesized a new class of compounds with surprising properties.[3] This process, which he termed "diazotization," involved the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[3][4] The reaction is typically carried out at low temperatures (0-5 °C) because the resulting diazonium salts are often unstable and can be explosive in their dry state.[5]

Griess's discovery quickly captured the attention of the burgeoning chemical industry. It was soon found that these new diazonium salts could react with electron-rich aromatic compounds, such as phenols and anilines, in what became known as azo coupling reactions .[6] This reaction, in which the diazonium ion acts as an electrophile, results in the formation of brightly colored azo compounds.[7] The first commercially successful azo dyes, "aniline yellow" and "Manchester brown," were developed in 1863–64 by C. A. Martius and Hermann Caro, respectively, heralding the beginning of the synthetic dye industry.[3]

Key Developments in Arenediazonium Salt Chemistry: A Historical Timeline

The initial discovery of diazotization and azo coupling paved the way for a series of groundbreaking discoveries that expanded the synthetic utility of arenediazonium salts.

| Year | Discovery | Researchers | Significance |

| 1858 | Discovery of Diazonium Salts and Diazotization | Peter Griess | Laid the foundation for a new field of organic synthesis.[1][2] |

| 1863-64 | First Commercial Azo Dyes | C. A. Martius & Hermann Caro | "Aniline yellow" and "Manchester brown" launched the synthetic dye industry.[3] |

| 1884 | Sandmeyer Reaction | Traugott Sandmeyer | A method to replace the diazonium group with halides (Cl, Br) and cyanide using copper(I) salts.[8][9] |

| 1927 | Balz-Schiemann Reaction | Günther Balz & Günther Schiemann | A method for the synthesis of aryl fluorides from arenediazonium salts using fluoroboric acid. |

Core Reactions of Arenediazonium Salts: A Detailed Overview

The versatility of arenediazonium salts stems from their ability to undergo two main classes of reactions: substitution reactions, where the diazonium group is replaced, and coupling reactions, where the nitrogen atoms are retained.

Substitution Reactions: Replacing the Diazonium Group

The diazonium group (N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles. This property makes arenediazonium salts invaluable intermediates for introducing a wide range of substituents onto an aromatic ring.

Discovered by Traugott Sandmeyer in 1884, this reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group with a halide or a cyano group.[8][9] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[9]

Quantitative Data for Sandmeyer Reactions:

| Aryl Diazonium Salt | Reagent | Product | Yield (%) |

| Benzenediazonium chloride | CuCl | Chlorobenzene | 70-80 |

| Benzenediazonium bromide | CuBr | Bromobenzene | 75-85 |

| Benzenediazonium chloride | CuCN | Benzonitrile | 60-70 |

| p-Toluidine diazonium chloride | CuCl | p-Chlorotoluene | 75 |

| o-Nitroaniline diazonium chloride | CuBr | o-Bromonitrobenzene | 80 |

For the introduction of fluorine, the Balz-Schiemann reaction is employed. This reaction, discovered in 1927, involves the thermal decomposition of an arenediazonium tetrafluoroborate salt.[10] The reaction is believed to proceed through an aryl cation intermediate.[10]

Quantitative Data for Balz-Schiemann Reactions:

| Arylamine | Product | Yield (%) |

| Aniline | Fluorobenzene | 50-60 |

| p-Toluidine | 4-Fluorotoluene | ~89[10] |

| o-Nitroaniline | 2-Fluoronitrobenzene | 65 |

| m-Aminobenzoic acid | 3-Fluorobenzoic acid | 70 |

Heating an aqueous solution of an arenediazonium salt leads to the formation of a phenol, with the diazonium group being replaced by a hydroxyl group from water.[11] This reaction provides a valuable route to phenols that may be difficult to synthesize through other methods.

Azo Coupling Reactions: The Formation of Azo Dyes

In azo coupling reactions, the arenediazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol or an aniline.[7] This electrophilic aromatic substitution reaction results in the formation of an azo compound, characterized by the -N=N- linkage, which acts as a chromophore, imparting color to the molecule.[12]

Quantitative Data for Azo Coupling Reactions:

| Diazonium Salt | Coupling Agent | Product | Yield (%) |

| Benzenediazonium chloride | Phenol | p-Hydroxyazobenzene | >90 |

| Benzenediazonium chloride | Aniline | p-Aminoazobenzene (Aniline Yellow) | ~95 |

| Benzenediazonium chloride | N,N-Dimethylaniline | p-(Dimethylamino)azobenzene (Butter Yellow) | >90 |

| p-Nitrobenzenediazonium chloride | β-Naphthol | Para Red | ~98 |

Experimental Protocols for Key Reactions

The following are detailed methodologies for seminal experiments involving arenediazonium salts.

Diazotization of Aniline to form Benzenediazonium Chloride

Procedure:

-

In a beaker, dissolve 9.3 g (0.1 mol) of aniline in 25 mL of 3M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water. Maintain the temperature below 5 °C throughout the addition.

-

The resulting solution contains benzenediazonium chloride and is used in situ for subsequent reactions.

Sandmeyer Reaction: Synthesis of Chlorobenzene

Procedure:

-

Prepare a solution of copper(I) chloride by dissolving 10 g of copper(II) sulfate pentahydrate and 6.5 g of sodium chloride in 50 mL of water. Add a solution of 4 g of sodium bisulfite in 5 mL of water and heat the mixture until it becomes colorless. Cool and decant the supernatant liquid. Wash the solid copper(I) chloride with water.

-

To the freshly prepared benzenediazonium chloride solution (from Protocol 1) at 0-5 °C, slowly add the suspension of copper(I) chloride with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

-

Steam distill the mixture to isolate the chlorobenzene. Separate the organic layer, wash with sodium hydroxide solution and then water, dry over anhydrous calcium chloride, and distill.

Azo Coupling: Synthesis of p-Hydroxyazobenzene

Procedure:

-

Dissolve 9.4 g (0.1 mol) of phenol in 50 mL of 10% sodium hydroxide solution and cool the solution to 5 °C in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution (from Protocol 1) to the phenol solution with constant stirring.

-

A yellow-orange precipitate of p-hydroxyazobenzene will form immediately.

-

Continue stirring for 30 minutes in the ice bath.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure p-hydroxyazobenzene.[11]

Visualizing the Chemistry: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows discussed in this guide.

Caption: Mechanism of the Diazotization Reaction.

Caption: Experimental Workflow for the Sandmeyer Reaction.

Caption: Mechanism of the Azo Coupling Reaction.

Conclusion

From a serendipitous discovery in the 19th century to a staple of modern organic synthesis, the journey of arenediazonium salt reactions is a testament to the power of chemical innovation. The ability to readily introduce a wide range of functional groups onto an aromatic ring has had a profound impact on the chemical industry, particularly in the development of dyes and pharmaceuticals. For today's researchers, a deep understanding of the history, mechanisms, and practical applications of these reactions remains an essential tool in the pursuit of novel molecular architectures and therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. The reaction of benzenediazonium chloride with phenol to give p-hydroxy a.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Diazonium Group on the Aromatic Ring

For Researchers, Scientists, and Drug Development Professionals

The arenediazonium group (-N₂⁺) represents one of the most potent electron-withdrawing substituents in organic chemistry. Its profound impact on the electronic structure of an aromatic ring makes it an indispensable tool in synthetic chemistry, enabling a wide array of transformations that are otherwise difficult to achieve. This guide provides a detailed examination of the electronic effects of the diazonium group, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the underlying principles governing its reactivity.

The Electronic Nature of the Diazonium Group

The powerful electron-withdrawing character of the diazonium group stems from two primary electronic effects: a strong negative inductive effect (-I) and a significant negative resonance (mesomeric) effect (-M).

-

Inductive Effect (-I): The nitrogen atom directly attached to the aromatic ring bears a formal positive charge. This creates a powerful dipole, inducing a strong pull of electron density from the aromatic ring through the sigma (σ) bond framework. This effect acidifies the ring, making it electron-deficient.

-

Resonance Effect (-M): The diazonium group can actively withdraw pi (π) electron density from the aromatic ring through resonance. The π-system of the benzene ring extends into the N≡N triple bond, delocalizing the ring's electrons onto the nitrogen atoms. This delocalization is most pronounced at the ortho and para positions, which acquire a partial positive charge.

The combination of these two effects deactivates the aromatic ring to a very large extent, making it significantly less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic attack.

Caption: Logical relationship of electronic effects.

The resonance structures below illustrate how the positive charge is delocalized from the diazonium group into the aromatic ring, creating electron-deficient centers at the ortho and para positions.

Caption: Resonance structures of benzenediazonium ion.

Quantitative Analysis: Hammett Substituent Constants

The electronic effect of a substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The substituent constant, sigma (σ), is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The diazonium group possesses one of the largest positive Hammett constants ever measured, underscoring its exceptional electron-withdrawing strength.[1]

| Substituent Group | Hammett Constant (σp) | Hammett Constant (σm) |

| -N₂⁺ (Diazonium) | +1.91 | +1.76 |

| -NO₂ (Nitro) | +0.78 | +0.71 |

| -CN (Cyano) | +0.66 | +0.56 |

| -CF₃ (Trifluoromethyl) | +0.54 | +0.43 |

| -Cl (Chloro) | +0.23 | +0.37 |

| -H (Hydrogen) | 0.00 | 0.00 |

| -CH₃ (Methyl) | -0.17 | -0.07 |

| -OH (Hydroxyl) | -0.37 | +0.12 |

| -NH₂ (Amino) | -0.66 | -0.16 |

Data compiled from various sources, including Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

As the table clearly shows, the σp value for the diazonium group (+1.91) is substantially higher than that of other powerful electron-withdrawing groups like the nitro and cyano groups.[1] This quantifies its profound deactivating effect on the aromatic ring.

Impact on Aromatic Reactivity

The strong electron-withdrawing nature of the diazonium group dictates its reactivity profile.

-

Electrophilic Aromatic Substitution (EAS): The diazonium group strongly deactivates the aromatic ring towards electrophilic attack. The rate of EAS on a diazonium-substituted ring is extremely slow. While it is theoretically a meta-director (as it deactivates the ortho and para positions more), its inherent instability and high reactivity mean it is not used as a directing group in practice.[2] Electrophilic substitution reactions are not a viable synthetic pathway for arene diazonium salts.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency induced by the diazonium group makes the ring susceptible to nucleophilic attack.[4] However, the most significant role of the diazonium group in synthesis is not as an activating group for SNAr but as an outstanding leaving group. The loss of dinitrogen gas (N₂), a thermodynamically very stable molecule, provides a powerful driving force for substitution reactions where the diazonium group itself is replaced by a nucleophile.[5][6] This class of reactions, including the Sandmeyer and Schiemann reactions, allows for the introduction of a wide variety of functional groups onto an aromatic ring that are not accessible via direct substitution.[6][7]

Experimental Protocols

A. Protocol for Preparation of an Arenediazonium Salt (Diazotization)

The conversion of a primary aromatic amine to a diazonium salt is known as diazotization. This reaction is fundamental to utilizing the diazonium group in synthesis. Due to the instability of most arenediazonium salts at room temperature, they are typically prepared in situ at low temperatures and used immediately.[7][8]

Objective: To prepare a solution of benzenediazonium chloride from aniline.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a flask, dissolve the primary aromatic amine (e.g., aniline, 1.0 eq) in an aqueous solution of a strong acid (e.g., 3.0 eq of HCl). The solution may require gentle heating to fully dissolve the resulting amine salt.[8]

-

Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[8][9]

-

Separately, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂, 1.1 eq).

-

Slowly add the cold NaNO₂ solution dropwise to the cold amine salt solution with continuous and vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.[8]

-

The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).

-

The resulting cold aqueous solution of the arenediazonium salt is now ready for immediate use in subsequent reactions (e.g., Sandmeyer reaction).[10]

Caption: Experimental workflow for diazotization.

B. Protocol for Hammett Constant Determination (General Methodology)

This protocol outlines the general experimental approach to determine the Hammett substituent constant (σ) for a group like the diazonium ion. The principle involves measuring the rate or equilibrium constant of a reaction for a series of substituted compounds.

Objective: To determine the σp value for the -N₂⁺ group using the hydrolysis of substituted ethyl benzoates.

Procedure:

-

Synthesis: Synthesize a series of para-substituted ethyl benzoates (p-G-C₆H₄-COOEt), where G includes well-characterized substituents (e.g., -H, -CH₃, -Cl, -NO₂) and the group to be measured (-N₂⁺). The diazonium compound would be prepared as a stable salt, such as a tetrafluoroborate, if isolation is required.

-

Kinetic Runs: For each compound, measure the rate of alkaline hydrolysis under strictly controlled and identical conditions (e.g., in an 85% ethanol/water mixture at 30 °C). The reaction progress can be monitored by titration of the remaining base or by a spectroscopic method.

-

Rate Constant Calculation: From the kinetic data, calculate the second-order rate constant (k) for the hydrolysis of each substituted ester. The rate constant for the unsubstituted ethyl benzoate (G = H) is designated as k₀.

-

Hammett Plot Construction: Plot log(k/k₀) for the known substituents against their established σp values. According to the Hammett equation, log(k/k₀) = ρσ, this should yield a straight line.

-

Reaction Constant (ρ) Determination: The slope of this line is the reaction constant, ρ, which is a measure of the reaction's sensitivity to electronic effects.

-

σ Value Determination: Measure the rate constant (k) for the ethyl benzoate derivative containing the diazonium group under the same conditions. Using the determined ρ value, the unknown substituent constant (σp for -N₂⁺) can be calculated using the equation: σp = [log(k/k₀)] / ρ .

This rigorous experimental process allows for the quantitative determination of the electronic influence of any substituent on an aromatic ring.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Aromatics:EAS and Beyond - Part 3 of 3 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 3. Explain why a diazonium group on a benzene ring cannot be used to... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. webassign.net [webassign.net]

- 9. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 10. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]

An In-depth Technical Guide to 3-Chlorobenzenediazonium: Synthesis, Reactions, and Applications

This technical guide provides a comprehensive overview of 3-Chlorobenzenediazonium, a versatile intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis protocols, and key reactions, presenting data in a structured and accessible format.

Core Compound Information

This compound is an organic compound containing a diazonium group (-N₂⁺) attached to a chlorobenzene ring. It is typically handled as a salt with a counterion such as chloride (Cl⁻) or tetrafluoroborate (BF₄⁻). The tetrafluoroborate salt is known for its greater stability.

Physicochemical Data

The properties of this compound and its common salts are summarized below.

| Property | This compound Cation | This compound Chloride | This compound Tetrafluoroborate |

| CAS Number | 17333-84-5[1] | 100-77-6 | 456-39-3 |

| Molecular Formula | C₆H₄ClN₂⁺[1] | C₆H₄Cl₂N₂ | C₆H₄BClF₄N₂ |

| Molecular Weight | 139.56 g/mol [1] | 175.01 g/mol | 226.37 g/mol |

| IUPAC Name | This compound | This compound chloride | This compound tetrafluoroborate |

| SMILES | C1=CC(=CC(=C1)Cl)[N+]#N | C1=CC(=CC(=C1)Cl)[N+]#N.[Cl-] | C1=CC(=CC(=C1)Cl)[N+]#N.--INVALID-LINK--(F)(F)F |

Synthesis of this compound Salts

The primary method for the synthesis of this compound salts is through the diazotization of 3-chloroaniline. This reaction involves the treatment of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

Experimental Protocol: Synthesis of this compound Tetrafluoroborate

This protocol describes the preparation of the relatively stable tetrafluoroborate salt.

Materials:

-

3-Chloroaniline

-

Hydrofluoroboric acid (50% aqueous solution)

-

Sodium nitrite

-

Distilled water

-

Acetone

-

Diethyl ether

-

Ice-water bath

Procedure:

-

Dissolve 10 mmol of 3-chloroaniline in a mixture of 3.4 mL of hydrofluoroboric acid (50%) and 4 mL of distilled water.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add a solution of 10 mmol of sodium nitrite in 1.5 mL of water dropwise, maintaining the temperature at 0 °C.

-

Stir the resulting reaction mixture for 40 minutes at 0 °C.

-

Collect the precipitate by filtration and dry it.

-

Re-dissolve the crude product in a minimum amount of acetone.

-

Add ice-cooled diethyl ether until the diazonium tetrafluoroborate salt precipitates.

-

Filter the salt, wash it with several small portions of diethyl ether, and dry it under a vacuum.

Caption: Synthesis of this compound Tetrafluoroborate.

Key Reactions and Mechanisms

This compound salts are valuable intermediates that undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. In these reactions, the diazonium group is replaced by a nucleophile, with the evolution of nitrogen gas.

Sandmeyer Reaction

The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with a halide or cyanide.

-

Reaction with CuCl: Forms 1,3-dichlorobenzene.

-

Reaction with CuBr: Forms 1-bromo-3-chlorobenzene.

-

Reaction with CuCN: Forms 3-chlorobenzonitrile.

Caption: Sandmeyer reactions of this compound.

Schiemann Reaction

The Schiemann reaction is used to introduce a fluorine atom onto the aromatic ring by the thermal decomposition of the diazonium tetrafluoroborate salt.

References

Methodological & Application

Application Notes and Protocols: Sandmeyer Reaction for the Synthesis of 1,3-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sandmeyer reaction, specifically for the conversion of 3-chlorobenzenediazonium chloride to 1,3-dichlorobenzene. This reaction is a powerful tool in organic synthesis, allowing for the introduction of a chloro group onto an aromatic ring via a diazonium salt intermediate.

Introduction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction typically employs copper(I) salts as catalysts to facilitate the replacement of the diazonium group with a halide.[1][2] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] This protocol focuses on the synthesis of 1,3-dichlorobenzene, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] The process involves two main stages: the diazotization of 3-chloroaniline to form this compound chloride, followed by the copper(I) chloride-catalyzed conversion to 1,3-dichlorobenzene.

Data Presentation

The yield of the Sandmeyer reaction can be influenced by various factors, including reaction temperature, purity of reagents, and the specific substrate used. Below is a summary of typical quantitative data for the Sandmeyer chlorination of anilines.

| Substrate | Product | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3-Chloroaniline | 1,3-Dichlorobenzene | CuCl | 0-5 (diazotization), then warming to RT | 1-2 | 60-70 (typical) | General procedure based on multiple sources |

| Aniline | Chlorobenzene | CuCl | 0-5 (diazotization), then warming to RT | 1-2 | ~80 | General textbook procedure |

| p-Toluidine | p-Chlorotoluene | CuCl | 0-5 (diazotization), then warming to RT | 1 | 75 | [4] |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 1,3-dichlorobenzene from 3-chloroaniline.

Part 1: Preparation of the Diazonium Salt (this compound chloride)

This procedure is performed in situ and the diazonium salt is used immediately in the next step without isolation due to its potential instability.[5]

Materials:

-

3-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, dissolve 3-chloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Continue stirring for an additional 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a slight color change. The resulting solution of this compound chloride is kept in the ice bath until used in the next step.